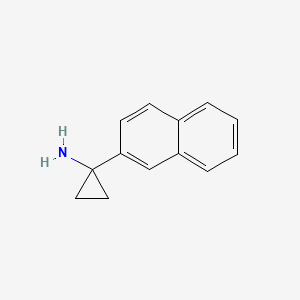

1-(Naphthalen-2-YL)cyclopropanamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-naphthalen-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(7-8-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMQNDTVFZPFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514347 | |

| Record name | 1-(Naphthalen-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604799-97-5 | |

| Record name | 1-(2-Naphthalenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604799-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Naphthalen-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Cyclopropanamine Core

Cyclization Reactions in Cyclopropanamine Synthesis

The construction of the cyclopropane (B1198618) ring is often achieved through [2+1] cycloaddition reactions, where a two-carbon unit (an alkene) reacts with a single carbon source (a carbene or carbenoid). One common approach involves the reaction of a substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium(II) acetate. This catalyst facilitates the decomposition of the diazo compound to generate a carbene intermediate, which then adds to the alkene to form the cyclopropane ring.

Another significant cyclization method is the Kulinkovich reaction and its modifications. The Kulinkovich-Szymoniak reaction, for instance, allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents mediated by a titanium(IV) isopropoxide catalyst and a Lewis acid. organic-chemistry.orgsynarchive.com This reaction proceeds through the formation of a titanacyclopropane intermediate. organic-chemistry.org Intramolecular cyclization reactions are also employed, where a suitably functionalized linear precursor undergoes ring closure to form the cyclopropane ring. For example, primary haloalkanes with appropriately positioned electron-withdrawing groups can be treated with a strong base to generate a carbanion that cyclizes to form a cyclopropane. wikipedia.org

Amination Approaches to Generate Cyclopropanamines

The introduction of the amine group is a critical step in forming cyclopropanamines. This can be achieved through various amination strategies.

One direct approach is the reductive amination of a cyclopropyl (B3062369) ketone or aldehyde. This method involves the reaction of the carbonyl compound with ammonia (B1221849) or a protected amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine using a reducing agent like sodium cyanoborohydride (NaBH3CN). youtube.com

Another important class of amination reactions involves molecular rearrangements of carboxylic acid derivatives. These include:

Hofmann Rearrangement : A primary amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Curtius Rearrangement : An acyl azide (B81097), typically formed from a carboxylic acid or its derivative, undergoes thermal or photochemical rearrangement to an isocyanate, which can be subsequently converted to the primary amine. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govslideshare.net This method is known for its tolerance of a wide range of functional groups and retention of stereochemistry. nih.gov

Schmidt Reaction : A carboxylic acid reacts with hydrazoic acid under acidic conditions to form a protonated acyl azide, which rearranges to a carbocation intermediate that, upon workup, yields the primary amine. wikipedia.orgorganic-chemistry.org

The Kulinkovich-Szymoniak reaction also serves as a direct method for both cyclization and amination, starting from a nitrile. organic-chemistry.org In this one-pot process, the nitrile nitrogen is incorporated into the final amine product.

Enantioselective Synthesis of Chiral Cyclopropanamine Derivatives

The development of stereoselective methods to produce chiral cyclopropanamines is of significant interest due to the importance of enantiomerically pure compounds in pharmaceuticals.

Asymmetric Catalysis in the Formation of Chiral Cyclopropanamines

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclopropanamines. This is often achieved by employing chiral catalysts in cyclopropanation reactions. For instance, chiral rhodium(III) complexes have been successfully used to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with high enantiomeric excess (ee) and diastereomeric ratios (dr). wikipedia.orgorganic-chemistry.org

Another notable example is the use of cobalt(II) complexes of D2-symmetric chiral amidoporphyrins. These catalysts have been shown to be highly effective in the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes, yielding chiral heteroaryl cyclopropanes with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org The rigid, cavity-like environment of these chiral ligands plays a crucial role in controlling the stereochemical outcome of the reaction. Chiral amines themselves can also serve as catalysts in various asymmetric transformations. psu.edu

| Catalyst Type | Reactants | Product Type | Stereoselectivity |

| Chiral Rhodium(III) Complex | Sulfoxonium ylides, β,γ-unsaturated ketoesters | 1,2,3-trisubstituted cyclopropanes | High ee and dr wikipedia.orgorganic-chemistry.org |

| Co(II) Complex of Chiral Amidoporphyrin | Alkenes, α-heteroaryldiazomethanes | Chiral heteroaryl cyclopropanes | Excellent de and ee organic-chemistry.org |

Diastereoselective Pathways for Naphthalenyl Cyclopropanamine Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of naphthalenyl cyclopropanamine synthesis, this can be achieved through several strategies.

One approach involves the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary. The chiral auxiliary directs the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer. The auxiliary can then be removed in a subsequent step.

Alternatively, the substrate itself can control the diastereoselectivity. For example, in the Kulinkovich-Szymoniak reaction, the use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity. organic-chemistry.org Furthermore, the cyclopropanation of certain alkenes can proceed with high diastereoselectivity due to steric or electronic factors inherent in the substrate. For instance, the reaction of specific alkenes with carbenoids can lead to a preferred syn or anti addition, resulting in a high diastereomeric ratio. nih.gov Recent advancements have also demonstrated highly diastereoselective and enantioselective intramolecular cyclopropanation of naphtyl-based substrates using engineered myoglobin-based catalysts. rochester.edu

Specific Synthetic Routes for 1-(Naphthalen-2-YL)cyclopropanamine

While a variety of general methods exist for the synthesis of cyclopropanamines, a specific and efficient route to this compound can be envisioned through a multi-step sequence starting from readily available naphthalene (B1677914) derivatives.

A plausible synthetic pathway would involve the following key transformations:

Formation of a Cyclopropyl Precursor: The synthesis would likely commence with the formation of a cyclopropane ring bearing a group that can be converted to an amine. A common strategy is the cyclopropanation of 2-vinylnaphthalene. This can be achieved using the Simmons-Smith reaction with diiodomethane (B129776) and a zinc-copper couple, or through a transition-metal-catalyzed reaction with a diazoacetate to form a cyclopropyl ester. wikipedia.org

Conversion to the Amine: The functional group on the cyclopropane ring would then be converted to the primary amine.

If a cyclopropyl ester was formed, it could be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be subjected to a Curtius rearrangement , Hofmann rearrangement , or Schmidt reaction to yield this compound. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.comwikipedia.orgorganic-chemistry.orgnih.govslideshare.netwikipedia.orgorganic-chemistry.org

Alternatively, the carboxylic acid could be converted to the corresponding amide, which would then undergo a Hofmann rearrangement . wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Another route from the carboxylic acid is via the Curtius rearrangement of the corresponding acyl azide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govslideshare.net

A more direct approach could involve the Kulinkovich-Szymoniak reaction starting from 2-cyanonaphthalene and a suitable Grignard reagent, which would form the cyclopropylamine (B47189) in a single pot. organic-chemistry.org

A potential detailed synthetic route is outlined below:

Route A: Via Curtius Rearrangement

Step 1: Synthesis of 1-(Naphthalen-2-yl)cyclopropanecarboxylic acid: This intermediate can be prepared through various methods, including the cyclopropanation of a suitable naphthalene-derived alkene followed by functional group manipulation.

Step 2: Formation of the Acyl Azide: The carboxylic acid is converted to its acyl azide. This is typically done by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃).

Step 3: Curtius Rearrangement and Hydrolysis: The acyl azide is then heated in an inert solvent, causing it to rearrange to an isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate with aqueous acid yields the desired this compound.

This multi-step approach, leveraging well-established named reactions, provides a reliable pathway to the target compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.

Derivatization and Functionalization of the Naphthalene and Cyclopropane Moieties

The strategic modification of both the naphthalene and cyclopropane amine components of this compound is crucial for systematic structure-activity relationship (SAR) studies. The inherent reactivity of each part of the molecule allows for selective chemical changes.

Chemical Modifications of the Naphthalene Ring

The naphthalene ring system is amenable to electrophilic aromatic substitution, although the presence of the activating cyclopropylamine group influences the regioselectivity of these reactions. To control the reaction and avoid undesired side reactions with the amine, it is often necessary to protect the amine group prior to attempting modifications on the naphthalene ring.

Common electrophilic substitution reactions that can be applied to the naphthalene ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The directing effect of the 2-substituent (the cyclopropylamine group) generally favors substitution at the 1, 3, 6, and 8 positions of the naphthalene nucleus. However, steric hindrance and the specific reaction conditions can influence the final product distribution. youtube.comwordpress.comstackexchange.com

Friedel-Crafts Acylation: The introduction of an acyl group onto the naphthalene ring can be achieved through Friedel-Crafts acylation. For instance, the acetylation of N-protected 2-aminonaphthalene derivatives, such as acet-2-naphthalide, has been shown to yield the 7-amino-1-acetonaphthone after hydrolysis, indicating that acylation can occur on the ring system. lookchem.com This suggests that similar transformations could be applied to an N-protected form of this compound.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org This reaction typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, which then acts as the electrophile. wikipedia.org Given that the naphthalene ring is electron-rich, its formylation via this method is a plausible synthetic route for introducing an aldehyde functional group, which can then be further modified.

While specific examples of halogenation, nitration, and sulfonation on this compound are not extensively detailed in the reviewed literature, the general principles of electrophilic aromatic substitution on 2-substituted naphthalenes provide a predictive framework for these transformations. youtube.comwordpress.com The regiochemical outcome will be a delicate balance between the electronic directing effects of the substituent and steric factors. youtube.comstackexchange.com

Functional Group Transformations on the Cyclopropane Amine

The primary amine of this compound is a versatile functional group that readily undergoes a variety of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.

Amide Formation: The amine group can be readily acylated to form amides. This is often performed to enhance stability or to introduce new functional groups. mdpi.com A standard method involves the reaction of the amine with an acyl chloride in the presence of a base like triethylamine. rsc.org Alternatively, coupling reagents such as phosphonium (B103445) salts can be used to facilitate the reaction between the amine and a carboxylic acid. nih.gov

Table 1: Examples of Amide Formation Reactions

| Amine Substrate | Acylating Agent/Carboxylic Acid | Coupling Agent/Base | Product | Yield (%) | Reference |

| This compound | Pivaloyl chloride | Triethylamine | N-(1-(Naphthalen-2-yl)cyclopropyl)pivalamide | Not Reported | BenchChem |

| General Amines | Benzoic Acid | Triphenylphosphine/N-Chlorophthalimide | N-Aryl/Alkyl Benzamides | 51-71 | nih.gov |

| General Amines | Various Carboxylic Acids | Thionyl Chloride | Secondary/Tertiary Amides | High | rsc.org |

| Hydrazines | Various Carboxylic Acids | Zinc Chloride (catalytic) | Amides | Not Reported | rsc.org |

Sulfonamide Formation: The reaction of the primary amine with sulfonyl chlorides yields sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide functional group, which can act as a hydrogen bond donor and acceptor. The synthesis of naphthalene-1-sulfonamide (B86908) derivatives has been reported as potent inhibitors of various enzymes. nih.govrsc.orgmdpi.comresearchgate.net

Urea and Thiourea Synthesis: The amine can react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These functional groups are also important in drug design due to their ability to form multiple hydrogen bonds. The synthesis of new 1,2,3-triazoles derived from naphthols often involves the formation of an amide linkage. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy would be used to identify the number and type of hydrogen atoms in 1-(Naphthalen-2-yl)cyclopropanamine. The spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the cyclopropane (B1198618) ring, and the amine group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton. However, specific experimental data is not available in the reviewed literature.

Interactive Data Table: ¹H NMR Data No publicly available data could be found for this compound.

| Assigned Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Naphthalene-H | Data not available | Data not available | Data not available |

| Cyclopropane-H | Data not available | Data not available | Data not available |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the correct number of carbon atoms and distinguish between the aromatic carbons of the naphthalene moiety and the aliphatic carbons of the cyclopropane ring. Specific chemical shift values are not documented in available resources.

Interactive Data Table: ¹³C NMR Data No publicly available data could be found for this compound.

| Assigned Carbon | Chemical Shift (δ) [ppm] |

|---|---|

| Naphthalene-C | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Using ESI-TOF, a soft ionization technique, the molecular ion of this compound could be observed with high precision. This would allow for the unequivocal confirmation of its molecular formula, C₁₃H₁₃N. While the theoretical exact mass can be calculated, no experimental HRMS data has been published.

Interactive Data Table: HRMS Data No publicly available data could be found for this compound.

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine, C-H stretching from the aromatic and cyclopropyl (B3062369) groups, and C=C stretching from the naphthalene ring. Specific frequency data is not available.

Interactive Data Table: IR Spectroscopy Data No publicly available data could be found for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| N-H Stretch (Amine) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C-H Stretch (Cyclopropane) | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the exact bond lengths, bond angles, and conformation of this compound in the solid state. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been determined or is not publicly available.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can determine its electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-(Naphthalen-2-YL)cyclopropanamine, DFT calculations can predict its most stable three-dimensional arrangement of atoms (molecular geometry). These calculations are crucial for understanding how the molecule might interact with biological targets.

DFT can also be instrumental in studying the stereoselectivity of reactions involving this compound. For instance, in reactions like asymmetric cyclopropanation, DFT can elucidate the transition states and energy barriers for the formation of different stereoisomers. nih.govresearchgate.net By analyzing the energetic profiles of various reaction pathways, researchers can predict which stereoisomer is more likely to be formed, a critical aspect for designing selective syntheses. nih.govresearchgate.net For example, studies on similar reactions have identified that torsional strain, allylic strain, and ring strain in the transition states are key factors influencing stereoselectivity. nih.gov

| Parameter | Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy and computational cost for geometry optimization and energy calculations. |

| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic details of the naphthalene (B1677914) ring and the cyclopropylamine (B47189) moiety. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., water) on the molecular properties. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search | To find the minimum energy structure, confirm it is a true minimum, and to study reaction mechanisms. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While DFT provides a static picture, molecular dynamics (MD) simulations allow for the exploration of the dynamic nature of molecules. MD simulations track the movements of atoms and molecules over time, providing a detailed view of conformational changes and binding processes. nih.govnih.govelifesciences.orgscielo.br

For this compound, MD simulations can reveal its conformational landscape—the different shapes the molecule can adopt and the energy associated with each. This is crucial as the biological activity of a molecule is often tied to a specific conformation. elifesciences.org Furthermore, MD simulations can model the process of this compound binding to a biological target, such as a protein receptor. nih.gov By observing the binding pathway and the stability of the resulting complex, researchers can gain insights into the mechanism of action. nih.gov

| Parameter | Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER or CHARMM | A set of empirical energy functions to describe the interactions between atoms. |

| Water Model | TIP3P | An explicit water model to create a realistic aqueous environment. |

| Simulation Time | 100 ns - 1 µs | The length of the simulation, which needs to be sufficient to observe the biological events of interest. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis | To measure the stability of the protein-ligand complex, the flexibility of the protein, and specific interactions. |

In Silico Approaches for Structure-Based Drug Design

Structure-based drug design leverages the three-dimensional structural information of a biological target to design and optimize potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.commdpi.comnih.gov In the context of this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity. This allows for the rapid screening of its potential to interact with various biological targets. The docking score, an estimation of the binding free energy, helps to rank and prioritize compounds for further investigation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.govbrieflands.com By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. wikipedia.org These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. wikipedia.org

Computational Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A crucial aspect of drug development is assessing the safety and pharmacokinetic profile of a compound. Computational tools can predict the ADMET properties of a molecule, helping to identify potential liabilities early in the discovery process. nih.govnih.govfrontiersin.org For this compound, these predictions would estimate its absorption in the gut, its distribution throughout the body, how it is metabolized, how it is excreted, and its potential for toxicity. nih.govnih.gov

| Property | Predicted Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Moderate | May have effects on the central nervous system. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low Risk | Predicted to be non-toxic to the liver. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Prediction of Genotoxicity and Mutagenicity

The assessment of a compound's potential to cause genetic damage (genotoxicity) and induce mutations (mutagenicity) is a critical component of safety evaluation. In silico methods offer a rapid and resource-efficient means to predict these properties based on the chemical structure of a molecule. nih.gov These predictive models are broadly categorized into two main approaches: expert rule-based systems and statistical-based systems.

Expert rule-based systems utilize a set of predefined structural alerts, which are molecular substructures known to be associated with genotoxicity or mutagenicity. If a molecule contains one or more of these alerts, it is flagged as potentially genotoxic. nih.gov These systems are built upon extensive knowledge of chemical mechanisms of DNA damage.

Statistical-based systems, on the other hand, employ quantitative structure-activity relationship (QSAR) models. These models are developed by analyzing large datasets of compounds with known genotoxicity and mutagenicity data. nih.govmdpi.com By identifying correlations between molecular descriptors (e.g., electronic properties, hydrophobicity, and topological indices) and biological activity, these models can predict the likelihood of a new compound being genotoxic or mutagenic. nih.gov Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), are increasingly used to build sophisticated QSAR models with high predictive accuracy. nih.govnih.gov

For this compound, a computational assessment would involve submitting its chemical structure to a battery of these predictive models. The presence of the naphthalene ring system and the cyclopropylamine moiety would be analyzed for any structural alerts associated with DNA reactivity. Furthermore, its molecular descriptors would be calculated and used as input for various QSAR models to generate a probabilistic assessment of its genotoxic and mutagenic potential. It is important to note that these in silico predictions provide a preliminary risk assessment and any positive findings would typically warrant further investigation through experimental assays. nih.gov

| Computational Method | Predicted Endpoint | Underlying Principle |

| Expert Rule-Based Systems | Genotoxicity, Mutagenicity | Identification of structural alerts associated with DNA damage. |

| Statistical-Based (QSAR) Models | Genotoxicity, Mutagenicity | Correlation of molecular descriptors with known biological activity. |

| Machine Learning (e.g., SVM, ANN) | Genotoxicity, Mutagenicity | Advanced statistical modeling for higher predictive accuracy. |

In Silico Assessment of Bioavailability

The bioavailability of a compound, which refers to the fraction of an administered dose that reaches the systemic circulation, is a key determinant of its potential therapeutic efficacy. nih.gov Computational tools are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which collectively determine its bioavailability. nih.gov

The prediction of oral bioavailability often starts with an assessment of a compound's "drug-likeness," which is commonly evaluated using rules such as Lipinski's Rule of Five. f1000research.com These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to exhibit good absorption and permeation characteristics.

Beyond simple rules, more sophisticated computational models are employed to predict specific ADME parameters. Quantitative Structure-Property Relationship (QSPR) models can predict properties like aqueous solubility, intestinal absorption, and blood-brain barrier penetration. nih.gov These models, similar to their counterparts in toxicity prediction, are built on large datasets of compounds with experimentally determined ADME properties.

For this compound, an in silico bioavailability assessment would involve calculating its key physicochemical properties to evaluate its compliance with drug-likeness rules. Following this initial screen, its structure would be used as input for a variety of QSPR models to predict its likely absorption and distribution characteristics. These computational predictions provide a valuable initial profile of the compound's pharmacokinetic potential, guiding further experimental studies. f1000research.com

| Computational Method | Predicted Parameter | Significance for Bioavailability |

| Lipinski's Rule of Five | Drug-Likeness | Predicts oral bioavailability based on molecular properties. |

| QSPR Models | Absorption, Distribution | Quantitatively predicts specific pharmacokinetic properties. |

| In Silico ADME Profiling | Overall Bioavailability | Provides a comprehensive prediction of a compound's pharmacokinetic profile. |

Pharmacological and Biological Activity Profiling

Enzyme Inhibition Studies and Mechanistic Insights

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

1-(Naphthalen-2-YL)cyclopropanamine and its derivatives have been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.govfrontiersin.org

Research has shown that certain derivatives of this compound can act as reversible and selective inhibitors of MAO-A or MAO-B. For instance, some anilide derivatives have demonstrated potent, reversible, and competitive inhibition of MAO-B with IC50 values in the nanomolar range. nih.gov Specifically, N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide was identified as a moderately selective MAO-B inhibitor with an IC50 of 56 nM, while N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A with an IC50 of 126 nM. nih.gov The selectivity of these inhibitors is attributed to steric differences in the active sites of MAO-A and MAO-B. medchemexpress.com

| Compound Derivative | Target | IC50 | Inhibition Type |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | MAO-B | 56 nM | Reversible, Competitive |

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 nM | Not Specified |

| AChE/MAO-IN-1 (Compound D28) | MAO-A | 0.1108 µM | Not Specified |

| AChE/MAO-IN-1 (Compound D28) | MAO-B | 0.0409 µM | Not Specified |

| LSD1-IN-15 (compound 1b) | MAO-A | 0.028 µM | Not Specified |

| LSD1-IN-15 (compound 1b) | MAO-B | 0.327 µM | Not Specified |

This table showcases the inhibitory activity of various derivatives against MAO-A and MAO-B.

Lysine Specific Demethylase-1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a critical role in gene regulation and is overexpressed in various cancers. nih.govrsc.org Its inhibition has emerged as a promising therapeutic strategy. nih.govnih.gov Tranylcypromine, a known antidepressant, was one of the first identified LSD1 inhibitors, paving the way for the development of more potent and selective agents. nih.govjohnshopkins.edu

Derivatives of this compound have been explored as LSD1 inhibitors. researchgate.net These compounds often form a covalent adduct with the FAD cofactor in the active site of LSD1. johnshopkins.edu Structure-activity relationship studies have focused on modifying the core structure to enhance potency and selectivity. researchgate.net Dual inhibitors targeting both LSD1 and other enzymes, such as HDACs, have also been developed, as these enzymes often work in concert within cellular complexes. nih.gov

| Compound Derivative | Target | IC50 |

| LSD1-IN-34 (Compound 7d) | LSD1 | 4.51 nM |

| LSD1-IN-15 (compound 1b) | LSD1-CoREST | 0.149 µM |

This table presents the inhibitory concentrations of specific derivatives against LSD1.

Papain-like Protease (PLpro) Inhibition for Antiviral Applications (e.g., SARS-CoV-2)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication and for evading the host's innate immune response. nih.govmoleculardepot.com PLpro cleaves the viral polyprotein and also removes ubiquitin and ISG15 from host proteins, thereby suppressing type I interferon responses. nih.govresearchgate.net

Naphthalene-containing compounds have been identified as effective inhibitors of SARS-CoV-2 PLpro. nih.gov Through structure-activity relationship studies, several inhibitors with potent activity have been developed. nih.gov For instance, a machine learning-driven discovery process led to the identification of PF-07957472, a potent, selective, and orally available SARS-CoV-2 PLpro inhibitor that demonstrated significant efficacy in a mouse model of COVID-19 infection. nih.gov These inhibitors typically act non-covalently, binding to a specific pocket in the PLpro enzyme. nih.gov

| Inhibitor | Target | Efficacy |

| PF-07957472 (4) | SARS-CoV-2 PLpro | Robust efficacy in a mouse model |

| GRL-0048 | SARS-CoV-2 PLpro | Lead compound for inhibitor design |

| Compounds 1, 2b, and 3h | SARS-CoV-2 PLpro | More potent than GRL-0048 |

This table highlights key inhibitors of SARS-CoV-2 PLpro and their reported efficacy.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic approach for conditions like Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.gov AChE inhibitors can be reversible or irreversible and can be competitive or noncompetitive. nih.gov

Some derivatives of this compound have been designed as multi-target ligands, exhibiting inhibitory activity against both AChE and MAO enzymes. For example, the compound designated as AChE/MAO-IN-1 (Compound D28) was found to be a potent inhibitor of human AChE with an IC50 of 0.0248 µM. medchemexpress.com

| Compound Derivative | Target | IC50 |

| AChE/MAO-IN-1 (Compound D28) | human AChE | 0.0248 µM |

This table shows the inhibitory concentration of a specific derivative against human AChE.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. nih.govnih.gov Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. nih.govnih.gov Inhibitors of this pathway can target different components, such as PI3K, Akt, or mTOR. researchgate.net

While direct studies on this compound itself are not extensively detailed in the provided search results, the development of novel hydrazone derivatives has shown promise in inhibiting the PI3K/Akt/mTOR pathway. mdpi.com For example, in silico studies of compounds MVB1 and MVB2 demonstrated strong binding affinities to PI3K, Akt, and mTOR, suggesting their potential as inhibitors of this signaling pathway. mdpi.com These findings highlight the potential for designing derivatives of various chemical scaffolds to target this crucial cancer-related pathway.

| Compound | Target | Binding Affinity (kcal/mol) |

| MVB1 | PI3K | -9.8 |

| MVB1 | Akt | -10.2 |

| MVB1 | mTOR | -11.6 |

| MVB2 | PI3K | -7.7 |

| MVB2 | Akt | -8.1 |

| MVB2 | mTOR | -9.6 |

This table displays the in silico binding affinities of hydrazone derivatives to key proteins in the PI3K/Akt/mTOR pathway.

Plasmodial PfGSK3/PfPK6 Dual Inhibition

The malaria parasite, Plasmodium falciparum, relies on essential kinases for its survival and proliferation. acs.orgchemrxiv.org Two such kinases, PfGSK3 and PfPK6, have been identified as novel drug targets to combat resistance to existing antimalarial therapies. acs.orgnih.gov

Research has led to the discovery of dual inhibitors targeting both PfGSK3 and PfPK6. chemrxiv.orgnih.gov For instance, 2,4,5-trisubstituted pyrimidine (B1678525) derivatives have been synthesized and shown to potently inhibit both kinases. chemrxiv.orgnih.gov Compounds 23d and 23e were identified as dual inhibitors with nanomolar IC50 values against both PfGSK3 and PfPK6 and demonstrated antiplasmodial activity. chemrxiv.orgnih.gov This dual-targeting approach could be advantageous in preventing the development of drug resistance. acs.org

| Compound | Target | IC50 | Antiplasmodial Activity (Pf3D7 EC50) |

| 23d | PfGSK3 | 172 nM | 552 ± 37 nM |

| 23d | PfPK6 | 11 nM | 552 ± 37 nM |

| 23e | PfGSK3 | 97 nM | 1400 ± 13 nM |

| 23e | PfPK6 | 8 nM | 1400 ± 13 nM |

This table summarizes the inhibitory and antiplasmodial activities of dual PfGSK3/PfPK6 inhibitors.

Other Relevant Enzymatic Targets

While the primary enzymatic targets of this compound are under active investigation, research on structurally related compounds provides insights into its potential enzymatic interactions. The naphthalene (B1677914) component can engage with hydrophobic pockets within proteins, potentially modulating their function.

Derivatives of naphthalene are known to be metabolized by cytochrome P450 enzymes, particularly CYP2F2, which is involved in the formation of naphthalene oxide enantiomers. nih.gov Glutathione-S-transferase (GST) also plays a crucial role in the detoxification pathway by mitigating the cytotoxicity associated with naphthalene 1,2-epoxide. nih.gov

Furthermore, the cyclopropanamine scaffold is a key feature in inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. researchgate.netnih.gov Some antimicrobial naphthalene derivatives have been found to exert their effects through the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov These findings suggest that this compound may interact with a range of enzymes, including metabolic enzymes, epigenetic modulators, and bacterial topoisomerases.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the naphthalene ring, the cyclopropane (B1198618) ring, and their spatial arrangement dictates the compound's potency and selectivity.

Substitutions on the naphthalene ring can significantly alter the biological potency of this class of compounds. Studies on various naphthalene derivatives have demonstrated that the nature and position of substituents are critical for their activity. For instance, in a series of naphthalene derivatives, a quantitative structure-activity relationship (QSAR) model was developed, highlighting the importance of hydrogen acceptance, hydrophobicity, and electronic and molar connectivity parameters in determining biological response. nih.gov

In other research, 2-substituted aminomethyloxy naphthalenes were synthesized and tested for hypotensive activity. nih.govepa.gov The results indicated that the nature of the substituent at the 2-position had a profound impact on the compound's efficacy, with the 2-(N4-phenyl-N1-piperazino)-methyloxy naphthalene analogue demonstrating the highest activity. nih.govepa.gov These studies underscore the principle that modifications to the naphthalene moiety of this compound could be a viable strategy for optimizing its biological profile.

The stereochemistry of the cyclopropane ring is a critical determinant of biological activity and selectivity in many bioactive molecules. huji.ac.il The rigid nature of the cyclopropane ring introduces specific conformational constraints that can enhance binding to a target receptor or enzyme. nih.gov Chiral cyclopropane rings are recognized as important pharmacophores in a variety of pharmaceuticals. rochester.edu

For example, in a series of conformationally restricted histamine (B1213489) analogues, the cis-cyclopropane structure was found to be highly effective in improving the specific binding to the histamine H3 receptor. nih.gov In the context of LSD1 inhibitors, the trans-2-arylcyclopropylamine scaffold has been shown to be a key element for potent activity. researchgate.net Although specific stereochemical studies on this compound are not extensively reported, these examples strongly suggest that the stereoisomers of this compound are likely to exhibit different biological activities and selectivities.

The cyclopropane ring in this compound imposes significant conformational restriction, which can be advantageous for biological activity. This rigidity reduces the number of accessible conformations, potentially leading to a more favorable entropy of binding to a biological target. nih.gov The cyclopropanamine group can also act as a bioisostere for other functional groups, such as tertiary amines or amides, while offering unique electronic properties due to its inherent ring strain.

Recent research has demonstrated the power of conformational restriction in drug design. For instance, a strategy of conformational restriction led to the discovery of potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties. nih.gov The introduction of a rigid scaffold, such as the cyclopropane ring, can enhance selectivity by favoring a specific binding conformation that is less likely to be adopted by off-target molecules.

Antimicrobial and Antifungal Evaluations

There is growing interest in this compound and related compounds for their potential antimicrobial and antifungal properties. Naphthalene-containing compounds have a history of use as antimicrobial agents, with nafcillin, naftifine, and terbinafine (B446) being notable examples of commercially available drugs. ekb.eg

Studies on various naphthalene derivatives have revealed significant antifungal activity. For instance, a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines were tested against several human pathogenic fungi, with some derivatives exhibiting high potency. nih.gov Similarly, certain α-naphthylamine derivatives have shown activity against a range of opportunistic pathogenic fungi. nih.gov The mechanism of antimicrobial action for some naphthalene derivatives has been attributed to the inhibition of DNA gyrase. nih.gov

The following table summarizes the antifungal activity of selected naphthalene derivatives, providing a reference for the potential efficacy of this compound.

| Compound/Derivative Class | Fungal Species | Activity (MIC50/MIC) | Reference |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 µg/mL | nih.gov |

| (R)-N-(4-benzyloxybenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.125 µg/mL | nih.gov |

| N-(pyridinylmethyl)-naphthalen-1-amines | Various yeasts, hyalohyphomycetes, and dermatophytes | 25–32 µg/mL | nih.gov |

| Fungal Naphthalenones | Various plant pathogenic fungi | 10-20 µg/mL | mdpi.com |

Anticancer Activity and Therapeutic Potential

The therapeutic potential of naphthalene-containing compounds extends to oncology. Several studies have highlighted the anticancer activity of molecules incorporating a naphthalene scaffold. For example, a series of naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antitumor activities, with some showing the ability to inhibit cell proliferation. nih.gov

Furthermore, diverse α-naphthylamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, including breast, non-small cell lung, and central nervous system cancer cells. nih.gov The introduction of a naphthyl substituent has been a key strategy in the design of new coordination compounds with anticancer properties. mdpi.com In a related area, derivatives of indolin-5-yl-cyclopropanamine are being investigated as selective inhibitors of LSD1 for the treatment of acute myeloid leukemia. nih.gov

The table below presents the cytotoxic activity of representative naphthalene derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549, MCF-7 | Cell proliferation inhibition | nih.gov |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (breast), H-460 (lung), SF-268 (CNS) | < 10 µg/mL | nih.gov |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione metal complexes | HT29 (colon), A549 (lung) | Varies with metal complex | mdpi.com |

| Indolin-5-yl-cyclopropanamine derivatives (LSD1 inhibitors) | MV-4-11 (leukemia) | 24.43 nM (for compound 7e) | nih.gov |

Central Nervous System (CNS) Activity and Neuropharmacological Investigations

There are no published studies detailing the effects of this compound on the central nervous system. Investigations into its potential psychoactive, neuroprotective, or other neuropharmacological effects have not been reported in the scientific literature.

Investigation of Receptor Binding and Modulation

No data from in vitro or in vivo studies are available that describe the binding affinity, selectivity, or functional activity of this compound at any CNS or peripheral receptors, ion channels, or transporters. Its potential as an agonist, antagonist, or modulator of any specific biological target is currently unknown.

Due to the absence of research on the specified topics for this compound, a data table of mentioned compounds cannot be generated in the context of its pharmacological and biological activity.

Advanced Research Avenues and Translational Perspectives

Rational Design of Second-Generation Analogues

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic profile of a lead compound. For 1-(Naphthalen-2-YL)cyclopropanamine, this process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Key strategies include the modification of both the naphthalene (B1677914) ring and the cyclopropylamine (B47189) group.

Inspired by the development of other naphthalene-based inhibitors, structure-activity relationship (SAR) studies are crucial. nih.gov For example, introducing various substituents (e.g., halogens, hydroxyl, methoxy groups) at different positions on the naphthalene ring can modulate lipophilicity and electronic properties, influencing receptor binding and metabolic stability. Similarly, modifications to the cyclopropylamine ring or the primary amine could fine-tune the compound's basicity and hydrogen-bonding capabilities, which are often critical for target engagement. Computational methods, such as molecular docking, can simulate interactions with putative biological targets, providing insights into the binding modes and guiding the synthesis of more potent and selective analogues. nih.govnih.gov

| Modification Site | Example Substituent | Predicted Effect | Rationale |

|---|---|---|---|

| Naphthalene Ring (Position 6) | -F, -Cl | Increased potency/metabolic stability | Halogens can enhance binding affinity and block sites of metabolism. |

| Naphthalene Ring (Position 4) | -OCH3 | Altered selectivity and solubility | Introduces a hydrogen bond acceptor and modifies electronic properties. |

| Cyclopropylamine Moiety | N-methylation | Modified pKa and membrane permeability | Conversion to a secondary amine can alter physicochemical properties. |

| Cyclopropyl (B3062369) Ring | Gem-dimethyl substitution | Increased metabolic stability | The Thorpe-Ingold effect can sterically hinder metabolic attack. |

Development of Targeted Delivery Systems and Prodrug Strategies

Effective delivery to the site of action is paramount for therapeutic success, particularly for compounds targeting the central nervous system (CNS). Targeted drug delivery systems are designed to transport therapeutics to specific tissues or cells, enhancing efficacy and reducing systemic exposure and associated side effects. science.govijper.orggoogle.com For a molecule like this compound, which may target neurological pathways, nanocarrier-based systems such as liposomes or polymeric nanoparticles could be engineered to cross the blood-brain barrier. nih.govnih.gov These carriers can be surface-functionalized with specific ligands that bind to receptors on brain endothelial cells, facilitating transport into the CNS. nih.govnih.gov

Prodrug design is another powerful strategy to overcome pharmacokinetic hurdles like poor solubility or limited permeability. nih.govactamedicamarisiensis.ro A prodrug is an inactive derivative of a parent molecule that is converted into the active form in vivo through enzymatic or chemical transformation. actamedicamarisiensis.ro For this compound, the primary amine group is an ideal handle for prodrug modification. For instance, converting the amine to a carbamate or an amide can increase lipophilicity to enhance membrane permeation, with subsequent hydrolysis by endogenous esterases releasing the active compound. nih.gov This approach allows for manipulation of the release kinetics, potentially leading to sustained therapeutic concentrations. nih.gov

| Prodrug Linkage | Activating Enzyme/Condition | Advantage | Potential Application |

|---|---|---|---|

| Amide | Amidases | Can modulate solubility and stability. | Improving oral bioavailability. |

| Carbamate | Esterases | Tunable hydrolysis rate for controlled release. nih.gov | Sustained release formulations. |

| Phosphoramidate | Phosphatases | Significant increase in aqueous solubility. | Development of parenteral formulations. |

Mechanistic Studies of Biological Pathways Affected by the Compound

Initial research suggests that this compound may interact with neurotransmitter receptors, modulating their activity and influencing physiological responses relevant to neuropsychiatric disorders. smolecule.com To advance this compound, a deep and precise understanding of its mechanism of action is essential. This requires a suite of mechanistic studies to identify its direct molecular targets and characterize the downstream effects on biological pathways.

Key experimental approaches include:

Receptor Binding Assays: A broad panel of receptor binding assays is necessary to determine the affinity and selectivity of the compound for various G-protein coupled receptors (GPCRs), ion channels, and transporters in the CNS.

Functional Assays: Once high-affinity targets are identified, functional assays (e.g., calcium flux, cAMP measurement) are needed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Pathway Analysis: Techniques such as phosphoproteomics and transcriptomics can be employed in relevant cell models (e.g., primary neurons) to map the downstream signaling cascades that are modulated by the compound. This helps to build a comprehensive picture of its cellular effects beyond the initial receptor interaction.

In Vitro and In Vivo Metabolism Studies

Understanding a compound's metabolic fate is critical for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. The metabolism of this compound is expected to involve transformations on both the naphthalene ring and the cyclopropylamine moiety.

Studies on the metabolism of naphthalene itself provide a strong predictive framework. nih.gov Naphthalene is primarily metabolized by cytochrome P450 (CYP) enzymes to form an epoxide, which is then converted to various metabolites including trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol. nih.govnih.gov In human liver microsomes, CYP1A2 is highly efficient at producing the dihydrodiol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production. nih.govnih.gov These primary metabolites can undergo further Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion.

In vitro metabolic studies for this compound should utilize various systems, including liver microsomes, S9 fractions, and primary hepatocytes from multiple species (including human) to identify major metabolites and the enzymes responsible. researchgate.netadmescope.com These studies will reveal metabolic "soft spots" on the molecule, guiding further rational design efforts to improve metabolic stability. frontiersin.org

| Metabolic Reaction | Key Enzymes | Predicted Metabolite Structure |

|---|---|---|

| Aromatic Hydroxylation | CYP1A2, CYP3A4 | Hydroxy-naphthalenyl-cyclopropanamine |

| Epoxidation/Diol Formation | CYP P450s, Epoxide Hydrolase | Dihydrodiol-naphthalenyl-cyclopropanamine |

| N-dealkylation/Oxidation | CYP P450s, MAO | Potential opening of the cyclopropyl ring |

| Glucuronidation | UGTs | Glucuronide conjugate of hydroxylated metabolites |

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule with high potency and selectivity for a specific biological target. Such probes are invaluable tools for dissecting complex biological pathways and validating targets in disease models. If this compound or one of its second-generation analogues demonstrates high selectivity for a particular receptor, it could be developed into a chemical probe. This would involve synthesizing derivatives that incorporate a reporter tag (e.g., a fluorophore for imaging), a photo-affinity label for identifying binding partners, or a biotin tag for pull-down experiments, without compromising the compound's affinity for its target. Such a probe would enable researchers to visualize the distribution of the target receptor in tissues and cells and to isolate and identify interacting proteins.

Synergy with Other Therapeutic Agents

Complex diseases, especially in neurology and oncology, often require combination therapy to achieve optimal outcomes. Investigating the potential synergy of this compound with other therapeutic agents is a promising research avenue. If the compound modulates a specific neurotransmitter system, it could be combined with drugs that act on complementary pathways. For example, it could potentially be used with a selective serotonin reuptake inhibitor (SSRI) or a dopamine receptor agonist to achieve a more robust or faster-acting antidepressant or antipsychotic effect. Preclinical studies using relevant cell culture and animal models would be necessary to identify synergistic or additive interactions and to establish the mechanistic basis for the observed effects.

Challenges and Opportunities in the Clinical Translation of Cyclopropanamine-Based Therapeutics

The path from a promising lead compound to an approved drug is fraught with challenges. nih.gov For cyclopropanamine-based therapeutics, these hurdles are both general to drug development and specific to the chemical class.

Challenges:

Manufacturing and Scale-Up: The synthesis of complex molecules must be robust, reproducible, and economically viable on a large scale, adhering to strict Chemistry, Manufacturing, and Controls (CMC) and Good Manufacturing Practice (GMP) requirements. bio-integration.org

Preclinical Models: The predictive validity of animal models for many human diseases, particularly neuropsychiatric disorders, is often limited. Selecting the right models is crucial for generating meaningful efficacy and safety data. frontiersin.org

Toxicity: Unforeseen toxicity is a major cause of failure in clinical trials. nih.gov The metabolic activation of the naphthalene ring to reactive intermediates like epoxides is a potential concern that requires thorough toxicological investigation.

Cost and Funding: Drug development is a long and expensive process, and securing sustained funding through preclinical and clinical phases is a significant challenge. bio-integration.orgfrontiersin.org

Opportunities:

Novel Mechanisms of Action: The unique structure of this compound offers the potential for a novel mechanism of action, which could provide a therapeutic advantage over existing treatments.

Unmet Medical Needs: Many neurological and psychiatric disorders have limited or inadequate treatment options. A novel agent that is effective in treatment-resistant populations would represent a major clinical advance.

Personalized Medicine: A deep understanding of the compound's mechanism and the identification of relevant biomarkers could enable a personalized medicine approach, targeting the therapy to patients most likely to respond.

Successfully navigating these challenges while leveraging the opportunities will be key to the clinical translation of this and other cyclopropanamine-based therapeutics. researchgate.net

常见问题

Q. What are the common synthetic routes for 1-(Naphthalen-2-YL)cyclopropanamine, and how can purity be validated?

Synthesis typically involves cyclopropanation of naphthalene derivatives followed by amination. Key steps include:

- Cyclopropanation : Using zinc-copper couples or transition-metal catalysts to form the cyclopropane ring.

- Amination : Introducing the amine group via nucleophilic substitution or reductive amination.

To ensure purity, employ High-Performance Liquid Chromatography (HPLC) for separation and quantification , complemented by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- NMR Spectroscopy : Resolves the cyclopropane ring’s unique proton environments and naphthalene aromaticity .

- X-ray Crystallography : Determines bond angles and spatial arrangement (e.g., SHELX software for refinement ).

- Collision Cross-Section (CCS) Analysis : Predicts ion mobility in mass spectrometry, useful for distinguishing stereoisomers .

Q. How can researchers screen for the compound’s biological activity in early-stage studies?

- Antimicrobial Assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition Studies : Assess interactions with targets like cytochrome P450 or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Catalyst Screening : Test palladium, nickel, or copper complexes to enhance cyclopropanation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while controlled temperatures (0–25°C) minimize side reactions .

- Scale-Up Considerations : Use continuous-flow reactors for safer handling of exothermic steps .

Q. How should contradictory data in biological activity studies be resolved?

- Comparative Structural Analysis : Compare activity against analogs (e.g., 1-(Naphthalen-1-YL)cyclopropanamine) to identify substituent effects (Table 1) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to rule out false positives .

- Metabolite Profiling : Use LC-MS to verify stability and rule in/out bioactive degradation products .

Table 1 : Key Structural Comparisons of Analogous Compounds

| Compound Name | Structural Difference | Notable Activity Differences |

|---|---|---|

| 1-(Naphthalen-1-YL)cyclopropanamine | Naphthalene substitution at C1 | Reduced antimicrobial potency |

| 1-(Naphthalen-2-YL)ethylamine | Ethylamine vs. cyclopropanamine | Lower binding affinity to enzymes |

Q. What computational approaches are effective in predicting molecular interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to hydrophobic pockets (e.g., naphthalene moiety in protein active sites) .

- Molecular Dynamics (MD) Simulations : Simulate cyclopropane ring flexibility to assess conformational stability during binding .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Q. Methodological Recommendations

- For synthetic reproducibility, document reaction parameters (e.g., catalyst loading, solvent ratios) in detail .

- Validate biological findings with orthogonal assays (e.g., SPR for binding affinity alongside enzyme assays) .

- Cross-reference computational predictions with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。